molecular formula C24H30N3PS B075547 Tris(p-dimethylaminophenyl)phosphine sulfide CAS No. 1448-56-2

Tris(p-dimethylaminophenyl)phosphine sulfide

Cat. No. B075547
CAS RN: 1448-56-2
M. Wt: 423.6 g/mol
InChI Key: GRVAMFHWGMFIFG-UHFFFAOYSA-N
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Description

TAPPS is a phosphine-based compound that has been synthesized and studied for its potential as a fluorescent probe, catalyst, and biological sensor. It is a yellowish powder that is soluble in organic solvents such as chloroform and dichloromethane. TAPPS is a relatively new compound, and its properties and potential applications are still being explored.

Mechanism of Action

The mechanism of action of TAPPS is not fully understood, but it is believed to involve the interaction of the phosphine and sulfur atoms with biological molecules. TAPPS has been shown to bind to DNA and proteins, causing changes in their conformation and fluorescence properties. The exact mechanism of these interactions is still being studied.
Biochemical and physiological effects:
TAPPS has been shown to have minimal toxicity in vitro, making it a promising candidate for biological applications. However, its effects on living organisms are still being studied, and more research is needed to determine its safety and efficacy. TAPPS has been shown to have a high affinity for DNA and can be used to detect changes in DNA structure and function.

Advantages and Limitations for Lab Experiments

TAPPS has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and stability in solution. However, it also has some limitations, such as its sensitivity to pH and temperature and its potential for oxidation in air. Careful control of the experimental conditions is necessary to obtain reliable results with TAPPS.

Future Directions

There are several future directions for TAPPS research, including its use as a biological sensor for detecting disease markers and environmental toxins. TAPPS can also be used as a catalyst for various chemical reactions, and its properties can be optimized for specific applications. Further research is needed to understand the mechanism of action of TAPPS and its effects on living organisms.
In conclusion, TAPPS is a promising compound that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TAPPS has the potential to be a valuable tool for studying biological molecules and detecting environmental toxins, and further research is needed to fully understand its properties and applications.

Synthesis Methods

TAPPS can be synthesized through a multi-step process that involves the reaction of p-dimethylaminophenylphosphine with sulfur. The reaction is typically carried out in an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of TAPPS. The synthesis method has been optimized over the years, and several variations exist in the literature.

Scientific Research Applications

TAPPS has been used in various scientific research applications due to its unique properties. One of the most significant applications of TAPPS is as a fluorescent probe for biological molecules such as DNA and proteins. TAPPS can be used to detect changes in the structure and conformation of these molecules, making it a valuable tool for studying their behavior. TAPPS has also been studied as a catalyst for various chemical reactions and as a sensor for detecting toxic metals in the environment.

properties

CAS RN

1448-56-2

Molecular Formula

C24H30N3PS

Molecular Weight

423.6 g/mol

IUPAC Name

4-bis[4-(dimethylamino)phenyl]phosphinothioyl-N,N-dimethylaniline

InChI

InChI=1S/C24H30N3PS/c1-25(2)19-7-13-22(14-8-19)28(29,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3

InChI Key

GRVAMFHWGMFIFG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

synonyms

Tris[p-(dimethylamino)phenyl]phosphine sulfide

Origin of Product

United States

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